molecular formula C11H22N2O B3044354 1-(4-Methylpiperazin-1-yl)hexan-1-one CAS No. 10001-08-8

1-(4-Methylpiperazin-1-yl)hexan-1-one

Cat. No.: B3044354
CAS No.: 10001-08-8
M. Wt: 198.31 g/mol
InChI Key: TUBDWOUHWWRXLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylpiperazin-1-yl)hexan-1-one is a chemical building block of significant interest in medicinal chemistry and drug discovery. Its structure, which incorporates a ketone linked to a methylpiperazine moiety via a hexanoyl chain, is commonly featured in the design of biologically active molecules. Piperazine derivatives are highly versatile scaffolds in pharmaceutical research, frequently utilized to optimize the physicochemical properties and potency of lead compounds . While the specific biological data for 1-(4-Methylpiperazin-1-yl)hexan-1-one is limited in the public domain, its core structure is analogous to those used in developing inhibitors for various therapeutic targets. For instance, similar 4-methylpiperazine-containing structures have been investigated as covalent inhibitors of critical proteins like STING, which is an emerging target for autoimmune and inflammatory diseases , and as modulators of mutant p53 in oncology research . Furthermore, the piperazine ring is a common feature in probes targeting kinases such as TAK1 and EGFR . This compound serves primarily as a synthetic intermediate. Researchers can employ it to introduce the 4-methylpiperazine group into more complex molecular architectures, a strategy often used to enhance aqueous solubility and fine-tune the metabolic profile of potential drug candidates . Its application is foundational in the synthesis of novel conjugates for biochemical screening and in structure-activity relationship (SAR) studies. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

10001-08-8

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

1-(4-methylpiperazin-1-yl)hexan-1-one

InChI

InChI=1S/C11H22N2O/c1-3-4-5-6-11(14)13-9-7-12(2)8-10-13/h3-10H2,1-2H3

InChI Key

TUBDWOUHWWRXLI-UHFFFAOYSA-N

SMILES

CCCCCC(=O)N1CCN(CC1)C

Canonical SMILES

CCCCCC(=O)N1CCN(CC1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methylpiperazin-1-yl)hexan-1-one can be synthesized through a reaction between N-methylpiperazine and hexanone. The reaction typically involves the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .

Industrial Production Methods: In an industrial setting, the production of 1-(4-Methylpiperazin-1-yl)hexan-1-one involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of automated systems and advanced analytical techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylpiperazin-1-yl)hexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Methylpiperazin-1-yl)hexan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methylpiperazin-1-yl)hexan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For instance, it may inhibit the activity of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Containing Analogues

Compound 3c
  • Structure: 6-(4-Methylpiperazin-1-yl)-1-{7-[6-(4-methylpiperazin-1-yl)-hexanoyl]-9H-xanthen-2-yl}-hexan-1-one
  • Molecular Formula : C₃₅H₅₁N₄O₃
  • Molecular Weight : 575.82 g/mol
  • Key Features: Dual 4-methylpiperazine groups connected via hexanone and xanthene scaffolds. Synthesized in 93% yield via nucleophilic substitution, characterized by $^{1}\text{H}$ NMR and HRMS .
  • Comparison : The extended structure increases molecular weight and complexity, likely enhancing binding affinity to biological targets (e.g., receptors) but reducing metabolic stability compared to the simpler target compound.
4,4-Difluoro-1-(furan-2-yl)-3-(nitromethyl)-6-(4-methylpiperazin-1-yl)hexan-1-one (81d)
  • Molecular Formula: C₁₇H₁₇NO₄F₂
  • Molecular Weight : 360.10 g/mol
  • Key Features :
    • Fluorine atoms and a nitromethyl group enhance electron-withdrawing effects and metabolic stability.
    • Synthesized via a Michael addition route with 71% yield , validated by HRMS .
  • Comparison : Fluorination improves pharmacokinetic properties, while the nitromethyl group may confer reactivity distinct from the parent compound’s ketone functionality.
Cyclohexylamine-Piperazine Derivatives (COMPOUND 37 and 41)
  • Structure : Spirocyclic compounds with 4-methylpiperazine and cyclohexylamine groups.
  • Molecular Weight : ~452 g/mol
  • Key Features :
    • Designed for high-affinity interactions with kinase domains, evidenced by $^{1}\text{H}$ NMR and MS data .
  • Comparison: The rigid spirocyclic framework contrasts with the linear hexanone chain of the target compound, suggesting tailored receptor specificity.

Hexanone Derivatives with Alternative Substituents

1-(4-Bromo-1,2-dimethyl-1H-imidazol-5-yl)hexan-1-one
  • Molecular Formula : C₁₁H₁₇BrN₂O
  • Synthesized via literature methods, confirmed by $^{1}\text{H}$ NMR .
  • Comparison : The imidazole ring replaces piperazine, altering electronic properties and biological targets (e.g., kinase vs. ion channel modulation).
1-(3,4-Dimethoxyphenyl)hexan-1-one
  • Molecular Formula : C₁₄H₂₀O₃
  • Molecular Weight : 236.31 g/mol
  • Key Features :
    • Dimethoxyphenyl group increases aromaticity and lipophilicity (LogP > 2).
    • Used in materials science and fragrance synthesis .
  • Comparison: Lacking the piperazine group, this compound exhibits reduced polarity and divergent applications (e.g., non-pharmaceutical uses).
1-[1-(2,1,3-Benzoxadiazol-5-ylmethyl)-1H-1,2,3-triazol-4-yl]hexan-1-one
  • Key Features :
    • Benzoxadiazole and triazole rings enable fluorescence and coordination chemistry.
    • Explored for spectroscopic applications rather than therapeutic use .
  • Comparison: Heterocyclic diversity highlights structural versatility of hexanone derivatives beyond piperazine-based drug intermediates.

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